

1-Formyl-L-proline compared to L-thiazolidine carboxylate inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 1-Formyl-L-proline

CAS No.: 67985-73-3

Cat. No.: S3716216

Get Quote

Quantitative Comparison of PYCR1 Inhibitors

The following table consolidates key experimental data for these inhibitors from kinetic and binding studies.

Inhibitor	Inhibition Constant (K _i)	Type of Inhibition (vs. P5C)	Catalytic Efficiency (k _{cat} /K _m) of PYCR1 with Inhibitor	Key Binding Site	Crystallographic Hit Rate & Occupancy
N-Formyl-L-proline (NFLP)	99 ± 7.7 μM [1]	Competitive [1]	2.2 ± 0.9 × 10 ⁵ M ⁻¹ s ⁻¹ [1]	P5C substrate pocket [2] [1]	Modeled at full occupancy in all asymmetric unit chains [1]
L-Thiazolidine-2-Carboxylate (T2C)	438 ± 29 μM [1]	Competitive [1]	1.5 ± 0.5 × 10 ⁵ M ⁻¹ s ⁻¹ [1]	P5C substrate pocket [2] [1]	Modeled in one chain (occupancy 0.87), complicated by sulfate ion [1]

Inhibitor	Inhibition Constant (K _i)	Type of Inhibition (vs. P5C)	Catalytic Efficiency (k _{cat} /K _m) of PYCR1 with Inhibitor	Key Binding Site	Crystallographic Hit Rate & Occupancy
L-Thiazolidine-4-Carboxylate (T4C)	598 ± 39 μM [1]	Competitive [1]	2.0 ± 0.9 × 10 ⁵ M ⁻¹ s ⁻¹ [1]	P5C substrate pocket [2] [1]	Modeled into two chains, complicated by sulfate ion [1]

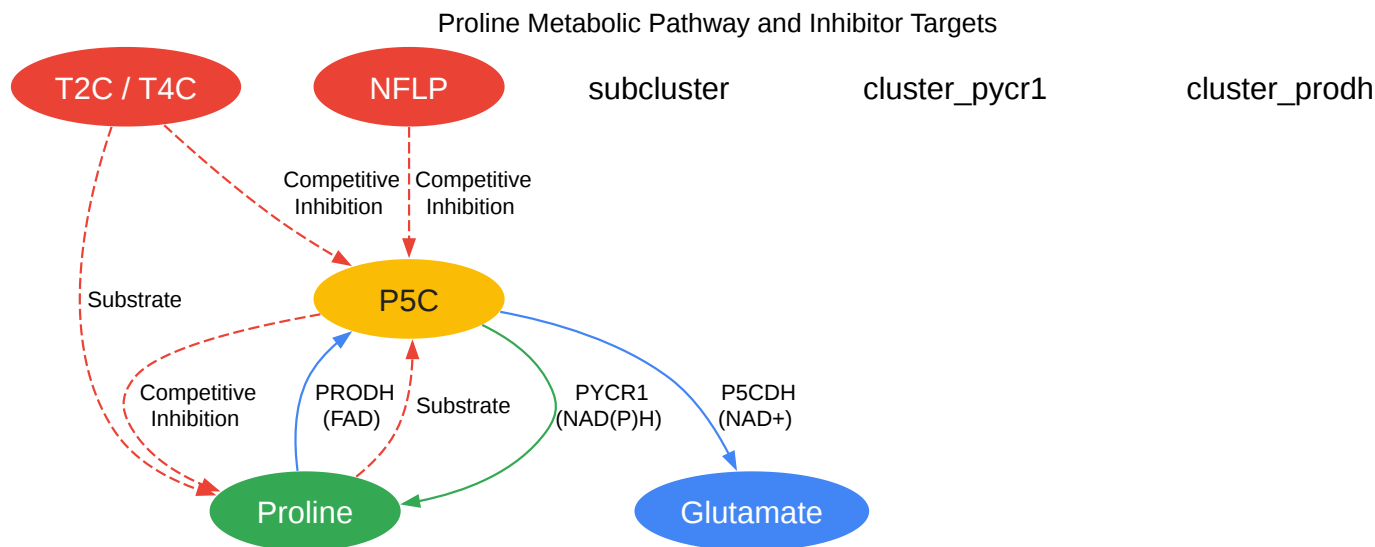
A separate study using a fragment-based approach discovered novel inhibitors that block both the P5C and NAD(P)H binding sites, with one fragment showing a lower apparent IC₅₀ than NFLP [2]. This highlights an emerging strategy to develop more potent and specific inhibitors.

Mechanisms of Action and Specificity

The structural and mechanistic data reveal critical differences that influence inhibitor potency and specificity.

- **N-Formyl-L-proline (NFLP)**: NFLP binding induces unique conformational changes in the PYCR1 active site, including a ~1 Å translation of an α-helix and rotation of side chains. This creates additional hydrogen bonds with the enzyme, particularly through its formyl group, which is a key determinant of its higher affinity [1].
- **L-Thiazolidine Carboxylates (T2C/T4C)**: These sulfur-containing proline analogues bind the P5C pocket but do not induce the same conformational shifts as NFLP [1]. A significant consideration is their potential **lack of specificity**; both T2C and T4C can also be oxidized by the proline catabolic enzyme Proline Dehydrogenase (PRODH), sometimes with higher catalytic efficiency than their native substrate, proline [3]. This promiscuity could lead to off-target effects in cellular or in vivo models [2] [3].

The following diagram illustrates the position of these inhibitors in proline metabolic pathways, highlighting the target enzyme PYCR1 and the potential off-target interaction with PRODH.



[Click to download full resolution via product page](#)

Detailed Experimental Protocols

For researchers seeking to validate or build upon these findings, here are the key methodologies from the cited works.

Enzyme Kinetic Assays to Determine K_i [1]

- **Principle:** Steady-state kinetics measuring initial velocity of PYCR1 with varying substrate (L-P5C) and inhibitor concentrations.
- **Procedure:**
 - **Reaction Mixture:** 50 mM potassium phosphate, 25 mM NaCl, pH 7.5.
 - **Fixed Cofactor:** 175 μ M NADH.
 - **Variable Substrate:** L-P5C (0-1000 μ M).
 - **Initiating Reaction:** Add PYCR1 to start the reaction.
 - **Data Analysis:** Monitor NADH consumption. Fit initial rate data globally to a competitive inhibition model (Equation 1 in [1]) to obtain the inhibition constant (K_i).

X-ray Crystallography for Binding Mode Analysis [2] [1]

- **Principle:** Direct visualization of inhibitor binding using high-resolution protein crystallography.
- **Workflow:**
 - **Protein Complex Formation:** Co-crystallize human PYCR1 with the inhibitor (typically at ~16 mM).
 - **Data Collection:** Analyze crystals at a synchrotron beamline (e.g., APS 24-ID). The studies collected 127 X-ray diffraction datasets with resolutions from 1.7 Å to 2.2 Å.
 - **Structure Determination:** Solve structures by molecular replacement. Observe electron density for bound inhibitors to confirm binding and determine occupancy.
 - **Analysis:** Identify specific protein-inhibitor interactions (hydrogen bonds, conformational changes) that explain potency.

Research Implications and Conclusion

For researchers selecting a PYCR1 inhibitor, the data strongly supports the following conclusions:

- **For Highest Potency:** **N-Formyl-L-proline (NFLP)** is the superior choice, being approximately 4-6 times more potent than T2C and T4C, and has been validated as a chemical probe in breast cancer cell models [1] [4].
- **Considering Specificity:** The **thiazolidine carboxylates (T2C/T4C)** are less specific due to their activity with PRODH [3]. This must be considered when interpreting results from complex biological systems, as observed in studies on *Trypanosoma cruzi* [5].
- **Future Directions:** Novel fragment-based inhibitors that extend into the NAD(P)H coenzyme binding site represent a promising path to achieving greater potency and specificity than current proline analogues [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. In crystallo screening for proline analog inhibitors of the ... [pmc.ncbi.nlm.nih.gov]
2. Novel Fragment Inhibitors of PYCR1 from Docking-Guided X ... [pmc.ncbi.nlm.nih.gov]

3. Evidence for Proline Catabolic Enzymes in the Metabolism ... [pmc.ncbi.nlm.nih.gov]
4. Targeting the Proline–Glutamine–Asparagine–Arginine ... [mdpi.com]
5. Actions of a Proline Analogue, L-Thiazolidine-4-Carboxylic ... [journals.plos.org]

To cite this document: Smolecule. [1-Formyl-L-proline compared to L-thiazolidine carboxylate inhibitors]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b3716216#1-formyl-l-proline-compared-to-l-thiazolidine-carboxylate-inhibitors>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com